Naphthalene, dipropyl-
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Overview
Description
Naphthalene, dipropyl- is an organic compound derived from naphthalene, where two propyl groups are attached to the naphthalene ring Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, dipropyl- typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures around 0-50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of naphthalene, dipropyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and maximize yield. The purification of the product is achieved through distillation and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, dipropyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Hydrogenation can convert it to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalene, dipropyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene, dipropyl- involves its interaction with molecular targets through various pathways:
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene, diethyl-
- Naphthalene, dimethyl-
- Naphthalene, dibutyl-
Uniqueness
Naphthalene, dipropyl- is unique due to its specific alkyl group substitution, which influences its chemical reactivity and potential applications. Compared to its analogs, it may exhibit different biological activities and industrial uses due to the distinct steric and electronic effects of the propyl groups.
Properties
CAS No. |
34568-33-7 |
---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1,2-dipropylnaphthalene |
InChI |
InChI=1S/C16H20/c1-3-7-13-11-12-14-9-5-6-10-16(14)15(13)8-4-2/h5-6,9-12H,3-4,7-8H2,1-2H3 |
InChI Key |
KXTWDIPAGFPHCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2C=C1)CCC |
Origin of Product |
United States |
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